(2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid 10-epi-Lithospermic acid is a natural product found in Salvia miltiorrhiza, Origanum vulgare, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14507022
InChI: InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23-,24+/m0/s1
SMILES:
Molecular Formula: C27H22O12
Molecular Weight: 538.5 g/mol

(2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

CAS No.:

Cat. No.: VC14507022

Molecular Formula: C27H22O12

Molecular Weight: 538.5 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid -

Specification

Molecular Formula C27H22O12
Molecular Weight 538.5 g/mol
IUPAC Name (2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23-,24+/m0/s1
Standard InChI Key UJZQBMQZMKFSRV-WDMOTZMRSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Stereochemistry

The compound’s IUPAC name, (2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, reflects its intricate stereochemistry and substituent arrangement . Key features include:

  • Benzofuran core: A fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 7–9).

  • Stereocenters: Three chiral centers at C2 (S), C3 (S), and C1' (S) in the side chain, critical for biological activity .

  • Substituents:

    • Two 3,4-dihydroxyphenyl groups at C2 and the enol ester side chain.

    • A carboxylic acid group at C3 of the benzofuran and C1' of the side chain.

    • Hydroxyl groups at C7 of the benzofuran and C3/C4 of the aromatic rings .

Molecular and Structural Data

PropertyValue
Molecular FormulaC₂₇H₂₂O₁₂
Molecular Weight538.50 g/mol
Exact Mass538.11112613 g/mol
Topological Polar Surface Area211.00 Ų
XLogP2.80
H-Bond Donors/Acceptors7 / 10
Rotatable Bonds8
Canonical SMILESC1=CC(=C(C=C1CC@@HOC(=O)/C=C/C2=C3C@@HC(=O)O)O)O

The stereospecific arrangement and extended conjugation system contribute to its interactions with biological targets, particularly enzymes requiring planar or charged binding sites .

Synthesis and Derivatization

While direct synthetic routes for this compound remain undocumented in available literature, benzofuran derivatives are typically synthesized via cyclization reactions. For example:

  • Cyclization of phenolic precursors: Salicylaldehyde derivatives react with α-haloketones or esters under basic conditions to form the benzofuran core .

  • Enol ester formation: The side chain’s enol ester moiety may be introduced via Steglich esterification or Mitsunobu reactions, leveraging the carboxylic acid and hydroxyl groups .

  • Stereochemical control: Asymmetric catalysis or chiral auxiliaries are likely employed to establish the (2S,3S,1'S) configuration .

Table 1. Key Synthetic Challenges

ChallengeResolution Strategy
Regioselective hydroxylationDirected ortho-metalation
Stereocontrol at C2/C3Chiral Lewis acid catalysts
Stability of enol esterLow-temperature reaction conditions

Future synthetic efforts could explore enzymatic methods or flow chemistry to enhance yield and stereopurity .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include broad O-H stretches (~3200 cm⁻¹), carbonyl stretches (C=O at ~1700 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .

  • NMR: ¹H NMR would show doublets for the benzofuran protons (δ 6.5–7.5 ppm), coupled vinyl protons (δ 6.8–7.2 ppm), and hydroxyl signals (δ 9–10 ppm) .

Biological Activities and Targets

Enzyme Inhibition

Table 2. Key Enzymatic Targets and Activities

Target (UniProt ID)Activity (Ki or % Inhibition)Assay Type
Carbonic Anhydrase XII (O43570)4.8 nMFluorescence
Carbonic Anhydrase IV (P22748)101.2 nMColorimetric
Protein-Tyrosine Phosphatase 1B (P18031)85.52% inhibitionEnzymatic assay
Cytochrome P450 3A4 (P08684)82.56% inhibitionMicrosomal assay

The nanomolar affinity for Carbonic Anhydrase XII positions this compound as a potential anticancer agent, given CA XII’s role in tumor pH regulation .

Pharmacokinetic and Toxicological Considerations

No ADMET data exist for this compound, but insights can be extrapolated:

  • Metabolism: Likely glucuronidation of phenolic groups and β-oxidation of the side chain .

  • Toxicity: High hydroxyl content may pose nephrotoxic risks at elevated doses, as seen with polyphenolic compounds .

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